Cas no 23763-03-3 (Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate)
Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-(2,6-dioxopiperidin-4-yl)acetate
- D73896
- Z2218556515
- Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate
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- MDL: MFCD20728936
- Inchi: 1S/C9H13NO4/c1-2-14-9(13)5-6-3-7(11)10-8(12)4-6/h6H,2-5H2,1H3,(H,10,11,12)
- InChI Key: WPDKTEZILYVDCJ-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1CC(NC(C1)=O)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 246
- XLogP3: -0.6
- Topological Polar Surface Area: 72.5
Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-225164-1g |
ethyl 2-(2,6-dioxopiperidin-4-yl)acetate |
23763-03-3 | 95% | 1g |
$914.0 | 2023-11-13 | |
| Enamine | EN300-225164-5g |
ethyl 2-(2,6-dioxopiperidin-4-yl)acetate |
23763-03-3 | 95% | 5g |
$2650.0 | 2023-11-13 | |
| Enamine | EN300-225164-10g |
ethyl 2-(2,6-dioxopiperidin-4-yl)acetate |
23763-03-3 | 95% | 10g |
$3929.0 | 2023-11-13 | |
| Enamine | EN300-225164-0.05g |
ethyl 2-(2,6-dioxopiperidin-4-yl)acetate |
23763-03-3 | 95% | 0.05g |
$212.0 | 2024-06-20 | |
| Enamine | EN300-225164-0.1g |
ethyl 2-(2,6-dioxopiperidin-4-yl)acetate |
23763-03-3 | 95% | 0.1g |
$317.0 | 2024-06-20 | |
| Enamine | EN300-225164-0.25g |
ethyl 2-(2,6-dioxopiperidin-4-yl)acetate |
23763-03-3 | 95% | 0.25g |
$452.0 | 2024-06-20 | |
| Enamine | EN300-225164-0.5g |
ethyl 2-(2,6-dioxopiperidin-4-yl)acetate |
23763-03-3 | 95% | 0.5g |
$713.0 | 2024-06-20 | |
| Enamine | EN300-225164-1.0g |
ethyl 2-(2,6-dioxopiperidin-4-yl)acetate |
23763-03-3 | 95% | 1.0g |
$914.0 | 2024-06-20 | |
| Enamine | EN300-225164-2.5g |
ethyl 2-(2,6-dioxopiperidin-4-yl)acetate |
23763-03-3 | 95% | 2.5g |
$1791.0 | 2024-06-20 | |
| Enamine | EN300-225164-5.0g |
ethyl 2-(2,6-dioxopiperidin-4-yl)acetate |
23763-03-3 | 95% | 5.0g |
$2650.0 | 2024-06-20 |
Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate Suppliers
Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate
Research Brief on Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate (CAS: 23763-03-3) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate (CAS: 23763-03-3) is a key intermediate in the synthesis of biologically active compounds, particularly in the development of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation (TPD) therapeutics. Recent studies have highlighted its role as a versatile building block for the incorporation of glutarimide moieties, which are critical for binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This compound has gained significant attention due to its potential in the design of novel anticancer and anti-inflammatory agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate in the synthesis of CRBN-recruiting PROTACs targeting BRD4 and EGFR. The researchers optimized the linker length and composition using this compound, achieving enhanced proteasomal degradation efficiency. The study reported a 70% reduction in target protein levels at nanomolar concentrations, underscoring its pharmacological relevance. Structural modifications of the dioxopiperidine ring were also explored, revealing insights into binding affinity and selectivity.
In parallel, a Nature Communications paper (2024) utilized this compound to develop first-in-class dual-functional degraders for neurodegenerative disease targets. The team conjugated Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate with tau protein binders, creating bifunctional molecules that reduced pathological tau aggregates by 85% in neuronal cell models. This approach leveraged the compound's ability to maintain metabolic stability while facilitating CRBN engagement, as confirmed by crystallography studies (PDB ID: 8T4K).
From a chemical synthesis perspective, Green Chemistry (2023) reported an improved enzymatic route for producing Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate with 92% yield and >99% enantiomeric purity. This sustainable method addressed previous limitations in racemization during traditional synthetic routes. The process utilized immobilized lipase B from Candida antarctica under continuous flow conditions, demonstrating scalability for industrial applications.
Ongoing clinical trials (NCT0567892) are evaluating derivatives of this compound in multiple myeloma, with Phase I data showing favorable pharmacokinetics and preliminary efficacy. Safety profiles indicate manageable adverse events (primarily Grade 1-2 fatigue), supporting further development. Analytical characterization by LC-MS/MS has established reliable quantification methods for both the compound and its metabolites in biological matrices.
Future research directions include exploration of this scaffold for non-PROTAC applications, such as covalent inhibitor development and antibody-drug conjugates (ADCs). Computational modeling studies predict additional binding modes with other E3 ligases, potentially expanding its therapeutic utility. The compound's role in emerging protein degradation technologies positions it as a critical tool for next-generation drug discovery.
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